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Introduction

The Plaque Reduction Neutralization Test (PRNT) is the gold-standard serological assay for
quantifying levels of neutralizing antibodies against Ebolavirus (EBOV). This test measures the
ability of antibodies in a serum or plasma sample to inhibit the infection of susceptible cells by
the virus. The resulting reduction in the number of plaques, or zones of cell death, is used to
determine the neutralizing antibody titer. This methodology is crucial for evaluating the
immunogenicity of vaccine candidates, screening therapeutic antibody candidates, and
conducting sero-surveillance studies to understand population immunity.

The protocols described herein are applicable to various Ebolavirus species, including a
hypothetical strain designated EBOV-IN-1, and can be performed with live, replication-
competent virus under Biosafety Level 4 (BSL-4) containment or with safer, replication-

incompetent pseudoviruses at BSL-2.
Principle of the Assay

The PRNT is based on the principle that specific neutralizing antibodies will bind to the surface
glycoproteins of the Ebola virus, preventing the virus from entering and infecting susceptible
host cells.[1][2] A known quantity of virus is incubated with serial dilutions of a test serum
sample. This virus-antibody mixture is then added to a monolayer of cultured cells, typically
Vero E6 cells.[3] If neutralizing antibodies are present, they will block viral entry, and fewer cells
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will become infected. After an incubation period, a semi-solid overlay (like agarose or
methylcellulose) is added to restrict the spread of the virus, ensuring that any new infections
are localized to the immediate vicinity of the initially infected cells, thus forming discrete
plaques.[1] These plaques are then visualized by staining, and the number of plaques is
counted. The neutralizing antibody titer is defined as the reciprocal of the highest serum dilution
that reduces the number of plaques by a specified percentage (e.g., 50% or 80%) compared to
a control with no antibodies.[4]

Visualized Experimental Workflow and
Neutralization Principle

The following diagrams illustrate the standard workflow for a PRNT assay and the underlying
biological principle of viral neutralization.
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Caption: Standard workflow of the Plaque Reduction Neutralization Test (PRNT).
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Caption: Principle of antibody-mediated neutralization of Ebolavirus.

Experimental Protocols
Protocol 1: Live Ebolavirus PRNT (BSL-4)

This protocol is for use with live, replication-competent Ebolavirus and must be performed
under BSL-4 containment conditions.

Materials:

¢ Cells: Vero EG6 cells
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 Virus: Ebolavirus (e.g., EBOV-IN-1), stock with a known titer (PFU/mL)

e Media: Dulbecco's Modified Eagle's Medium (DMEM), Minimal Essential Media (MEM), Fetal
Bovine Serum (FBS)

¢ Reagents: Guinea Pig Complement, 1.25% Avicel or 1% Agarose, 0.2% Crystal Violet
solution in 10% neutral-buffered formalin, Phosphate-Buffered Saline (PBS)

o Plates: 6-well sterile tissue culture plates
o Test Samples: Heat-inactivated serum or plasma
Procedure:

o Cell Seeding: Seed 6-well plates with Vero E6 cells to form a 90-100% confluent monolayer
on the day of infection.

e Serum Dilution: Prepare serial two-fold or four-fold dilutions of the heat-inactivated test
serum in DMEM. A typical starting dilution is 1:10 or 1:20. Include a positive control antibody
and a negative control serum.

 Virus-Antibody Incubation: Mix the diluted serum samples with an equal volume of virus
suspension containing approximately 100 plaque-forming units (PFU) of EBOV. Some
protocols include 5% guinea pig complement in this step to enhance neutralization.

e |ncubation: Incubate the virus-serum mixtures for 1 hour at 37°C in a 5% CO: incubator.

 Inoculation: Remove the culture medium from the Vero E6 cell monolayers and inoculate the
cells in duplicate with 300 pL of the virus-serum mixtures. Include virus-only control wells to
establish a baseline plaque count.

o Adsorption: Rock the plates every 15 minutes for 1 hour at 37°C to allow the virus to adsorb
to the cells.

o Overlay: After the adsorption period, add 2 mL of overlay medium (e.g., 1.25% Avicel in
MEM) to each well. Do not remove the inoculum.

 Incubation: Incubate the plates at 37°C with 5% CO2 for 7-8 days.
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o Fixation and Staining: After incubation, remove the overlay and fix the cell monolayers for at
least 30 minutes with 1 mL of 0.2% crystal violet solution in formalin.

e Washing and Drying: Gently wash the plates with tap water and allow them to air dry.

e Plague Counting: Count the number of plaques in each well.

Protocol 2: Pseudovirus-Based PRNT (BSL-2)

This safer alternative uses a recombinant Vesicular Stomatitis Virus (rVSV) or lentivirus
backbone expressing the EBOV glycoprotein (GP) and often a reporter gene like Green
Fluorescent Protein (GFP). This assay can be performed at BSL-2.

Materials:

Cells: Vero EG6 cells

Virus: rVSV-EBOVgp-GFP (or similar), stock with a known titer (PFU/mL or TCID50/mL)

Media & Reagents: Same as BSL-4 protocol, but Bacto-agar can be used for the overlay.

Plates: 6-well or 96-well sterile tissue culture plates

Procedure:

Cell Seeding: Seed appropriate plates with Vero E6 cells to achieve a confluent monolayer.

o Serum Dilution: Prepare serial dilutions of the heat-inactivated test serum as described for
the BSL-4 protocol.

 Virus-Antibody Incubation: Mix the diluted serum with a virus suspension containing
approximately 100 PFU of the pseudovirus. Incubate for 1 hour at 37°C.

 Inoculation: Inoculate the Vero E6 cell monolayers with the virus-serum mixtures and
incubate for 1 hour at 37°C.

o Overlay: Aspirate the inoculum and overlay the cells with medium containing 1% Bacto-agar
or another semi-solid medium.
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e Incubation: Incubate the plates at 37°C for 48 hours.

e Plague Counting/Signal Reading:

o For plaque-based assays, plaques can be counted directly if they are visible (e.g., GFP-

expressing plaques under a fluorescence microscope).

o Alternatively, for high-throughput 96-well formats, fluorescence can be measured using an

automated plate reader.

Data Presentation and Analysis

Quantitative data from PRNT assays should be systematically organized for clear

interpretation. The primary endpoint is the neutralization titer, typically expressed as PRNT50

or PRNT8O0.

Table 1: Key Parameters for EBOV Neutralization Assays

BSL-4 Live Virus

BSL-2 Pseudovirus

BSL-2

Parameter e e FIuores-cence
Reduction (FRNT)

Virus Wild-type Ebolavirus rvVSV-EBOVgp-GFP rvVSV-EBOVgp-GFP

Containment BSL-4 BSL-2 BSL-2

Cell Line Vero E6 Vero E6 Vero E6

Plate Format 6-well 6-well 96-well

Virus Input ~100 PFU/well ~100 PFU/well ~2,000 TCID50/well

Incubation Time 7 days 48 hours 26 hours

Plague Count

GFP Fluorescence

Readout ) Plague Count (GFP) ]
(Stained) Intensity
Endpoint PRNT50 / PRNT80 PRNT50 / PRNT80 FRNT50
Data Analysis
© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2605485?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o Calculate Percent Neutralization: For each serum dilution, calculate the percent
neutralization using the following formula: % Neutralization = [1 - (Plaque count in test well /
Average plaque count in virus control wells)] * 100

o Determine Titer: The PRNT5O titer is the reciprocal of the serum dilution that results in a
>50% reduction in the number of plaques compared to the virus control. A regression
analysis can be used to interpolate the exact dilution that achieves the 50% or 80% cutoff.

Table 2: Example Neutralization Data from EVD Survivors

Neutralization at

Sample ID Assay Type Titer (PRNT50) 1:80 Dilution
Survivor 01 Live EBOV PRNT 1:320 95%

Survivor 02 Live EBOV PRNT 1:80 62%

Survivor 03 Live EBOV PRNT <1:20 15%

Vaccinee 01 Pseudovirus PRNT 1:640 98%

Negative Control Live EBOV PRNT <1:20 <10%

Note: Data in Table 2 is illustrative and based on typical results reported in literature. Actual
results will vary. Studies have shown a high degree of correlation between BSL-4 PRNT and
BSL-2 pseudovirus-based assays, validating the use of the safer BSL-2 methods for evaluating
neutralizing antibodies in many applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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